![molecular formula C20H19N3O6 B2872662 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide CAS No. 898430-82-5](/img/structure/B2872662.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

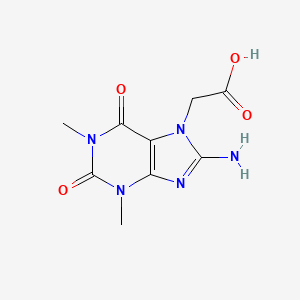

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . These studies provide information about bond lengths, bond angles, and the overall geometry of the molecules.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These studies provide information about spectral data, thermodynamic parameters, molecular surface, and nonlinear optical (NLO) properties.Scientific Research Applications

Mutagenic and Carcinogenic Significance

Nitro Aromatic Hydrocarbons in Particulate Pollutants

Studies have highlighted the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons, focusing on their high mutagenicity in bacteria and mammalian cells. Compounds like nitrobenzo[a]pyrenes (NBPs) are known for their extraordinary mutagenicity. The research also explored the carcinogenic potential of these compounds in rats, linking them to tumor induction upon subcutaneous injection. This study underscores the environmental and health risks posed by exposure to combustion by-products containing nitro aromatic compounds (Tokiwa et al., 1994).

Role in Tyrosine Pathway Disorders

Nitisinone and Tyrosine Metabolism

Nitisinone, a compound disrupting tyrosine metabolism, has been proposed for research into its potential application beyond its current use in treating hereditary tyrosinaemia type 1 (HT-1). The drug's mechanism involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), suggesting its investigation in other disorders of tyrosine metabolism could be fruitful (Lock et al., 2014).

Assessment of Cellular Proliferation

Cellular Proliferation Marker 18F-ISO-1 in Tumors

A study on the cellular proliferative marker, 18F-ISO-1, evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation using PET in patients with malignant neoplasms. This research demonstrates the potential of 18F-ISO-1 in assessing the proliferative status of solid tumors, offering a new avenue for understanding tumor biology and treatment response (Dehdashti et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related toneural signal transmission and inflammatory responses .

Pharmacokinetics

Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the compound’s bioavailability.

Result of Action

Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may lead to alterations in neural signal transmission and inflammatory responses .

Future Directions

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-12-15(3-2-4-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-5-6-17-18(10-14)29-8-7-28-17/h2-6,10,13H,7-9,11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIPIHXTCAOBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)